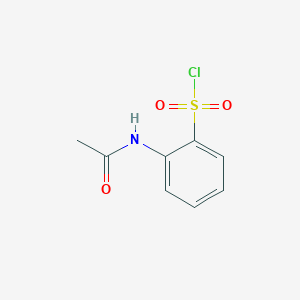

2-Acetamidobenzene-1-sulfonyl chloride

Description

Contextual Significance in Modern Organic Synthesis

The importance of 2-acetamidobenzene-1-sulfonyl chloride in modern organic synthesis stems primarily from its role as a key precursor to sulfonamides, a class of compounds with significant antibacterial properties. evitachem.comlibretexts.org The synthesis of sulfanilamide, a foundational sulfa drug, from acetanilide (B955) proceeds via the formation of 4-acetamidobenzenesulfonyl chloride as a critical intermediate. utdallas.edu This multi-step synthesis highlights a common strategy where the acetamido group serves as a protecting group for the amine functional group, preventing unwanted side reactions during the chlorosulfonation step. utdallas.edu

Beyond its historical role in the development of antibiotics, this compound continues to be a versatile building block in medicinal chemistry for creating complex sulfonamides and other heterocyclic structures. sigmaaldrich.cn Researchers utilize it to synthesize a wide array of derivatives for biological evaluation. For instance, it has been reacted with various amines, such as cytosine and 9-methyl adenine, to create novel sulfonamide derivatives. scholarsresearchlibrary.com It has also been used in the synthesis of thiophene-sulfonamide conjugates and other acetamidosulfonamide derivatives investigated for their antioxidant activities. globalresearchonline.netresearchgate.net Its ability to react readily with amines makes it a favored reagent for constructing libraries of compounds for drug discovery programs, including the development of inhibitors for enzymes like TNF-α converting enzyme (TACE) and ligands for the human glucocorticoid receptor (hGR). sigmaaldrich.cn

Historical Development of Sulfonyl Chlorides and Aromatic Sulfonation Chemistry

The chemistry of this compound is rooted in the broader historical development of aromatic sulfonation and the synthesis of sulfonyl chlorides. Aromatic sulfonation, the process of introducing a sulfonic acid group (-SO₃H) onto an aromatic ring, is a fundamental electrophilic aromatic substitution reaction with a history stretching back to the early 19th century. numberanalytics.comwikipedia.org Initially, aromatic compounds were sulfonated using sulfuric acid. numberanalytics.com Over time, the field evolved with the discovery and application of more potent sulfonating agents like fuming sulfuric acid (oleum), chlorosulfuric acid, and sulfur trioxide, which allowed for more controlled and efficient reactions. numberanalytics.comopenochem.org

The synthesis of sulfonyl chlorides from these sulfonic acids or directly from arenes became a crucial advancement. Arylsulfonyl chlorides are now typically produced industrially by reacting an arene with chlorosulfuric acid. wikipedia.org The preparation of 4-acetamidobenzenesulfonyl chloride itself is a classic example of this, involving the reaction of acetanilide with chlorosulfonic acid. evitachem.comorgsyn.org Historically, various methods have been developed for preparing sulfonyl chlorides, including the chlorination of sulfonic acids or their salts with reagents like phosphorus oxychloride, and the oxidative chlorination of sulfur-containing compounds such as thiols. google.comresearchgate.net These developments have been pivotal, as sulfonyl chlorides are significantly more reactive than their corresponding sulfonic acids, making them more useful for subsequent synthetic transformations, particularly the formation of sulfonamides and sulfonate esters. wikipedia.orgtaylorandfrancis.com

Fundamental Principles of Arenesulfonyl Chloride Reactivity Pertinent to this compound

The reactivity of this compound is governed by the interplay between the sulfonyl chloride group and the acetamido substituent on the aromatic ring.

Electrophilicity of the Sulfonyl Chloride Group: Arenesulfonyl chlorides are potent electrophiles. fiveable.me The sulfur atom in the sulfonyl chloride group (-SO₂Cl) is bonded to two highly electronegative oxygen atoms and a chlorine atom. pearson.com This arrangement results in a significant withdrawal of electron density from the sulfur atom, rendering it highly electron-deficient and thus strongly electrophilic. fiveable.mepearson.com This electrophilicity makes the sulfur atom susceptible to attack by a wide range of nucleophiles, such as alcohols and amines. fiveable.mewikipedia.org The chlorine atom acts as a good leaving group, facilitating nucleophilic substitution reactions at the sulfur center. fiveable.me This inherent reactivity is central to the primary application of this compound: the synthesis of sulfonamides through reaction with amines. libretexts.orgwikipedia.org

Directing Effect of the Acetamido Group: The acetamido group (-NHCOCH₃) attached to the benzene (B151609) ring plays a crucial role in directing the position of electrophilic aromatic substitution, such as the chlorosulfonation that forms the title compound. The acetamido group is an ortho-, para-directing group. brainly.combrainly.comijarsct.co.in This is because the lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring through resonance, increasing the electron density at the ortho and para positions. brainly.comechemi.com This resonance effect stabilizes the intermediate carbocation (the sigma complex) formed during electrophilic attack at these positions. openochem.orgbrainly.com

However, the acetamido group is a less powerful activating group compared to a simple amino (-NH₂) group. brainly.combrainly.com This is due to the electron-withdrawing inductive effect of the adjacent carbonyl group (C=O), which partially counteracts the electron-donating resonance effect of the nitrogen lone pair. brainly.comstackexchange.com Despite this, the resonance effect is dominant, leading to preferential substitution at the para position, which is sterically less hindered than the ortho positions. ijarsct.co.in This directing effect is synthetically advantageous, leading to the predominant formation of the desired 4-substituted product, this compound, from acetanilide. utdallas.eduijarsct.co.in

Properties

CAS No. |

71905-93-6 |

|---|---|

Molecular Formula |

C8H8ClNO3S |

Molecular Weight |

233.67 g/mol |

IUPAC Name |

2-acetamidobenzenesulfonyl chloride |

InChI |

InChI=1S/C8H8ClNO3S/c1-6(11)10-7-4-2-3-5-8(7)14(9,12)13/h2-5H,1H3,(H,10,11) |

InChI Key |

VKPQLZPZPYQFOK-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC=CC=C1S(=O)(=O)Cl |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1S(=O)(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Acetamidobenzene 1 Sulfonyl Chloride

Established Synthetic Routes and Reaction Parameters

The most established and widely used method for synthesizing 2-acetamidobenzene-1-sulfonyl chloride is the direct chlorosulfonation of acetanilide (B955) using chlorosulfonic acid. alrasheedcol.edu.iqorgsyn.org This method is favored for its relatively simple procedure and the ready availability of the starting materials. scribd.com

The reaction of acetanilide with chlorosulfonic acid leads to the formation of p-acetamidobenzenesulfonyl chloride. alrasheedcol.edu.iq This reaction is an electrophilic aromatic substitution where the bulky sulfonic acid group preferentially attaches to the para position of the benzene (B151609) ring due to steric hindrance from the acetamido group at the ortho positions. pageplace.de The reaction is typically carried out by gradually adding acetanilide to an excess of chlorosulfonic acid, followed by heating to complete the reaction. orgsyn.org The product is then isolated by pouring the reaction mixture into ice water, which causes the sulfonyl chloride to precipitate. alrasheedcol.edu.iqorgsyn.org

Chlorosulfonation of Acetanilide with Chlorosulfonic Acid

Influence of Reagent Stoichiometry and Temperature Regimes

The molar ratio of chlorosulfonic acid to acetanilide is a critical factor influencing the yield and purity of the product. orgsyn.orgscribd.com An excess of chlorosulfonic acid is generally used to ensure complete conversion of the acetanilide. scribd.com Some studies have shown that a molar ratio of HSO3Cl to acetanilide as high as 5.0 is traditionally used to achieve a desirable yield. scribd.com However, using smaller amounts of chlorosulfonic acid is possible without significantly reducing the yield, although this may require a longer reaction time. orgsyn.org For instance, using 1.5 moles of chlorosulfonic acid per 0.5 mole of acetanilide necessitates an additional hour of heating. orgsyn.org

Temperature control is another crucial parameter. The initial addition of acetanilide to chlorosulfonic acid is typically performed at a low temperature, around 12-15°C, to manage the exothermic nature of the reaction. orgsyn.org Following the addition, the reaction mixture is heated to a higher temperature, such as 60°C, for a specific duration to ensure the reaction goes to completion. orgsyn.org A two-temperature zone, two-stage method has also been developed, where the first stage occurs at a lower temperature (10-40°C) to form p-acetamidobenzenesulfonic acid, and the second stage at a higher temperature (70-80°C) to convert it to the sulfonyl chloride. evitachem.com One study found that the reaction between acetanilide and chlorosulfonic acid is complete at 114°C, leading to a maximum yield. jocpr.com

Optimization of Reaction Duration and Heat Management

The duration of the reaction is dependent on the temperature and the stoichiometry of the reagents. orgsyn.org After the initial addition of acetanilide, the mixture is typically heated for a period of one to two hours to complete the reaction. orgsyn.org The completion of the reaction can be visually monitored by the cessation of hydrogen chloride gas evolution, which appears as tiny bubbles in the mixture. orgsyn.org

Effective heat management is essential due to the exothermic nature of the reaction. scribd.com The initial mixing of reagents is often carried out in an ice bath to control the temperature. alrasheedcol.edu.iq Continuous flow reactors, such as microchannel reactors, offer excellent heat and mass transfer capabilities, allowing for better temperature control and safer operation by mitigating the risks associated with the large release of reaction heat. patsnap.com

Role of Specific Solvents and Reaction Media in Yield and Purity

While the reaction is often carried out without a solvent, using an inert organic solvent can be advantageous. evitachem.comscribd.com Solvents like dichloromethane (B109758) or chloroform (B151607) can be used to improve the efficiency and safety of the process. evitachem.com The introduction of a diluent such as carbon tetrachloride (CCl4) has been shown to reduce the viscosity of the reaction mixture, which can become an issue when lower amounts of chlorosulfonic acid are used. scribd.comresearchgate.net In one optimized process, the molar ratio of HSO3Cl to acetanilide was successfully reduced from 4.96 to 2.1 by using CCl4 as a diluent. researchgate.net Another method utilizes tetrachloroethylene (B127269) as a solvent, which can be distilled off under reduced pressure after the reaction. google.com For purification, the crude product can be recrystallized from dry benzene. orgsyn.org

Table 1: Influence of Solvents on the Synthesis of this compound

| Solvent | Purpose | Observations | Reference |

|---|---|---|---|

| Dichloromethane | Inert solvent | Improves efficiency and safety | evitachem.com |

| Chloroform | Inert solvent, extraction | Used during sulfonation and for product extraction | evitachem.com |

| Carbon Tetrachloride | Diluent | Reduces viscosity, allows for lower HSO3Cl to acetanilide ratio | scribd.comresearchgate.net |

| Tetrachloroethylene | Solvent | Can be removed by distillation post-reaction | google.com |

| Benzene | Recrystallization | Used for purification of the final product | orgsyn.org |

While chlorosulfonic acid is the most common reagent, other chlorinating agents can be employed for the formation of sulfonyl chlorides. scribd.comorgsyn.org

Alternative Chlorination Reagents for Sulfonyl Chloride Formation

Application of Phosphorus Pentachloride in Chlorosulfonation

Phosphorus pentachloride (PCl5) can be used as a chlorinating agent to convert sulfonic acids or their salts into sulfonyl chlorides. orgsyn.orgorgsyn.org An alternative synthetic route for p-acetamidobenzenesulfonyl chloride involves a combined chlorosulfonation process using both chlorosulfonic acid and phosphorus pentachloride. scribd.com In this method, PCl5 partially replaces chlorosulfonic acid as the chlorinating agent. scribd.com This approach has been shown to decrease the required amount of chlorosulfonic acid and significantly increase the product yield, reaching up to 86.3% under optimized conditions. scribd.comresearchgate.net The reaction with PCl5 is typically carried out at an elevated temperature. google.com The use of PCl5 introduces a different reaction mechanism for the chlorination step. scribd.com

Table 2: Comparison of Synthetic Routes for this compound

| Synthetic Route | Key Reagents | Optimized Conditions | Reported Yield | Reference |

|---|---|---|---|---|

| Chlorosulfonation | Acetanilide, Chlorosulfonic Acid | Molar ratio HSO3Cl:Acetanilide = 4.98, Temp: 12-15°C then 60°C for 2h | 77-81% | orgsyn.org |

| Two-Temperature Zone Continuous Flow | Acetanilide, Chlorosulfonic Acid | Stage 1: 10-40°C, Stage 2: 70-80°C | High efficiency | evitachem.com |

| Combined Chlorosulfonation | Acetanilide, HSO3Cl, PCl5, CCl4, NH4Cl | Molar ratios to acetanilide: HSO3Cl (2.0), PCl5 (1.4), NH4Cl (0.1), CCl4 (4.0); Sulfonation: 54°C for 1h; Chlorination: 66°C for 3h | 86.3% | scribd.comresearchgate.net |

Utilization of Thionyl Chloride in Synthetic Protocols

Thionyl chloride (SOCl₂) serves as a chlorinating agent in certain synthetic pathways to produce sulfonyl chlorides. In some methods, it is used to convert p-acetamidobenzenesulfonic acid into the desired p-acetamidobenzenesulfonyl chloride. researchgate.net While this approach can achieve high yields, potentially up to 90%, it does not fully resolve the issue of waste acid generation from the initial sulfonation step, which often still relies on a large excess of chlorosulfonic acid. google.com This continued reliance on chlorosulfonic acid can increase production costs, and the reaction can also produce sulfur dioxide as a gaseous byproduct. google.com

Alternative protocols have explored the use of thionyl chloride for the direct oxidative chlorination of thiol derivatives to their corresponding sulfonyl chlorides. organic-chemistry.org One novel, photocatalytic method for synthesizing sulfonyl chlorides from arenediazonium tetrafluoroborates utilizes thionyl chloride as a source for sulfur dioxide (SO₂) and hydrochloric acid (HCl) generated in situ. nih.gov In this process, the reaction of thionyl chloride with trace amounts of water provides the necessary reagents for the photocatalytic cycle. nih.gov Researchers found that adjusting the amount of thionyl chloride could improve selectivity and yield, with one experiment demonstrating a 95% yield when using 10 equivalents of the reagent. nih.gov

Exploring Sulfur Trioxide and Chlorine Gas as Reagents

In the quest for alternative and potentially more efficient synthetic routes for p-acetamidobenzenesulfonyl chloride, researchers have investigated reagents beyond traditional chlorosulfonic acid. Several patented methods report the use of sulfur trioxide as the sulfonating agent, combined with other reagents for the subsequent chlorination step. patsnap.comgoogle.com Another documented approach involves the use of chlorine gas and sulfur dioxide to achieve the synthesis of p-acetamidobenzenesulfonyl chloride. patsnap.comgoogle.com While these methods represent innovative departures from the mainstream process, their practical application in industrial production must consider factors such as raw material costs, operational parameters, and wastewater treatment. google.com

Advanced and Sustainable Synthetic Strategies

To overcome the limitations of traditional batch synthesis, significant research has been directed towards process intensification and continuous manufacturing. These advanced strategies offer improved safety, efficiency, and product quality through precise control over reaction parameters. ajinomoto.com

Continuous Flow Reactor Systems for this compound Production

Microchannel reactors are specifically designed for efficient mass transfer, ensuring that reactants are mixed rapidly and thoroughly within a very small volume. google.com This rapid mixing is crucial for the chlorosulfonation of acetanilide, as it allows the reaction to proceed under optimal conditions, thereby suppressing the formation of byproducts and preventing local overheating. google.comgoogle.com The inherent safety of microchannel reactors also reduces the risk of flammability or explosion. google.com

A key advantage is the ability to use near-theoretical amounts of reagents, like chlorosulfonic acid, which increases product yield and significantly reduces waste acid output. google.com The design of these reactors can be tailored for specific processes, as demonstrated in the synthesis of sulfasalazine, which involves the chlorosulfonation of acetanilide in a dual-temperature-zone silicon carbide microchannel reactor. researchgate.net

Below is a table detailing typical design and operational parameters for a microchannel reactor used in continuous chlorosulfonation.

| Parameter | Value | Source |

| Reactor Type | Microchannel Reactor | google.com |

| Total Length | 5,000–20,000 mm | google.com |

| Pipe Diameter | 100–1,000 microns | google.com |

| Contained Liquid Volume | ~5–20 ml | google.com |

| Residence Time | 5–40 minutes | google.com |

| Reaction Temperature | -10–80 °C | google.com |

A highly effective strategy for synthesizing p-acetamidobenzenesulfonyl chloride is the use of a multi-stage, dual-temperature zone continuous flow system. patsnap.comgoogle.comwipo.int This method divides the reaction into two distinct stages, each optimized for a specific transformation. wipo.int The process involves reacting acetanilide with chlorosulfonic acid to first form p-acetamidobenzenesulfonic acid, which is then converted to the final product, p-acetamidobenzenesulfonyl chloride. patsnap.comwipo.int

The first stage is conducted in a low-temperature zone, which favors the formation of the desired para-sulfonated intermediate. patsnap.comgoogle.com The reaction mixture then flows into a second-stage reactor maintained at a higher temperature, which facilitates the subsequent conversion to the sulfonyl chloride. patsnap.comgoogle.com This approach solves the problems of slow reaction rates at low temperatures and byproduct formation at high temperatures, while also avoiding safety incidents caused by the large heat release typical of batch processes. patsnap.comwipo.int

The table below outlines the conditions for a patented two-temperature zone synthesis.

| Parameter | Stage 1 (Sulfonation) | Stage 2 (Chlorination) | Source |

| Reactor | Microchannel Reactor | Microchannel Reactor | google.com |

| Temperature | 15–25 °C | 70–80 °C | google.com |

| Reagents | Acetanilide, Chlorosulfonic Acid | Intermediate, Chlorosulfonic Acid | google.com |

| Molar Ratio (vs. Acetanilide) | Chlorosulfonic Acid: 1.1–1.5 | Chlorosulfonic Acid: 1.1–3.0 | google.com |

| Residence Time | 45–120 seconds | 45–120 seconds | google.com |

| System Pressure | 1–5 atmospheres | 1–5 atmospheres | google.com |

| Yield (Purity: 99.2%) | 98% | 98% | google.com |

Process Intensification through Solvent Extraction and Recycle Methodologies

Process intensification for the synthesis of this compound also involves optimizing the workup and purification steps, primarily through solvent-based techniques. The use of an inert organic solvent, such as chloroform or 1,2-dichloroethane, during the chlorosulfonation reaction is a common practice. evitachem.comgoogle.com

In one method, after the reaction in a continuous flow system is complete, the product mixture is cooled and poured over crushed ice. google.com The organic layer containing the product is then separated from the aqueous acid layer. google.com The acid layer can be further extracted with the same solvent to maximize product recovery. google.com The combined organic layers are then washed and dried, and the solvent is removed to yield the final product. google.com A key aspect of sustainability in this process is the ability to recycle the solvent, which significantly reduces waste and lowers manufacturing costs. google.com The mechanism of reaction with the solvent itself (solvolysis) is an important consideration, as sulfonyl chlorides can react with hydroxylic solvents, but are generally stable in inert chlorinated solvents used for extraction. mdpi.comnih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is primarily focused on mitigating the environmental impact associated with traditional manufacturing methods. The conventional synthesis, which involves the chlorosulfonation of acetanilide, is effective but poses significant environmental challenges, mainly due to the use of a large excess of corrosive reagents and the generation of substantial acidic waste. researchgate.netresearchgate.net Research has been directed towards developing more sustainable alternatives that minimize waste, improve energy efficiency, and optimize resource utilization.

The traditional industrial synthesis of acetamidobenzenesulfonyl chloride isomers is characterized by the use of chlorosulfonic acid (HSO₃Cl) as both the sulfonating and chlorinating agent, and often as the solvent itself. researchgate.netorgsyn.org A significant drawback of this method is the requirement for a large molar excess of chlorosulfonic acid—typically around five times the amount of acetanilide—to ensure a high yield and maintain a low viscosity of the reaction mixture. researchgate.netresearchgate.net

Upon completion of the reaction, the mixture is quenched with water or ice. This step hydrolyzes the excess chlorosulfonic acid, generating a considerable volume of highly corrosive and low-value acidic wastewater, which is a mixture of sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). researchgate.net This waste stream presents a serious environmental problem and adds to the cost of production due to the need for neutralization and disposal. researchgate.net

To address this, alternative synthetic routes have been investigated. One prominent approach involves partially substituting chlorosulfonic acid with a different chlorinating agent, such as phosphorus pentachloride (PCl₅). researchgate.netresearchgate.net This combined-reagent approach significantly reduces the amount of chlorosulfonic acid required. Research on the analogous p-isomer has demonstrated that the molar ratio of HSO₃Cl to acetanilide can be decreased from approximately 4.96 to 2.1. researchgate.netresearchgate.net In this modified process, the byproducts are phosphorus oxychloride (POCl₃) and HCl. The excess POCl₃ can be removed by reaction with water, and the HCl gas can be recovered by water scrubbing to produce hydrochloric acid, offering a more manageable waste profile compared to the large volume of mixed acidic solution from the traditional method. researchgate.net

Table 1: Comparison of Traditional vs. Alternative Synthesis Methods for Acetamidobenzenesulfonyl Chloride Data based on studies of the para-isomer, analogous to the synthesis of the ortho-isomer.

| Parameter | Traditional Method (HSO₃Cl only) | Alternative Method (HSO₃Cl + PCl₅) | Reference |

|---|---|---|---|

| Primary Reagent | Chlorosulfonic Acid (HSO₃Cl) | Chlorosulfonic Acid (HSO₃Cl) and Phosphorus Pentachloride (PCl₅) | researchgate.netresearchgate.net |

| Molar Ratio (HSO₃Cl : Acetanilide) | ~5 : 1 | ~2 : 1 | researchgate.netresearchgate.net |

| Primary Waste Product | Mixed H₂SO₄/HCl acidic solution | Phosphorus Oxychloride (POCl₃), Hydrochloric Acid (HCl) | researchgate.net |

| Waste Management | Neutralization and disposal of large volume of acidic water | HCl gas can be recovered; POCl₃ is treated | researchgate.net |

| Achievable Yield | Not specified, but requires high excess of HSO₃Cl | Up to 86.3% | researchgate.netresearchgate.net |

Improving energy efficiency and resource utilization are key goals in the green synthesis of this compound. The traditional batch process for chlorosulfonation is highly exothermic, and inefficient removal of the heat of reaction can lead to the formation of by-products and potential safety hazards. patsnap.comgoogle.com

A significant advancement in this area is the use of continuous flow reactors, particularly microchannel reactors. patsnap.comgoogle.com This technology offers superior mass and heat transfer capabilities compared to traditional batch reactors. By providing precise control over reaction temperature and time, continuous flow systems can enhance both selectivity and yield, thereby making better use of raw materials. google.com

Studies on the synthesis of the para-isomer have demonstrated the use of a dual-temperature zone microchannel reactor. patsnap.comgoogle.com This setup allows the initial sulfonation step to be conducted at a lower temperature, which favors the formation of the desired para-substituted product (and by analogy, could be optimized for the ortho-isomer), while the subsequent chlorination step is performed at a higher temperature to efficiently generate the sulfonyl chloride. google.com This approach solves the dilemma of the traditional process, where a single temperature is a compromise that is suboptimal for both reaction stages. patsnap.com The enhanced thermal control prevents runaway reactions and reduces the formation of undesired isomers and impurities, leading to a higher purity product and simplifying downstream processing. google.com

Resource utilization has also been optimized by investigating the role of additives and solvents. In the alternative synthesis method using PCl₅, the reduced amount of HSO₃Cl increases the viscosity of the reaction mixture. researchgate.net To counteract this, an inert diluent such as carbon tetrachloride (CCl₄) has been used to maintain fluidity. researchgate.net While effective, the use of such chlorinated solvents is a trade-off from a green chemistry perspective. Further research into greener solvents is an area for potential improvement. Additionally, the use of a small amount of an additive like ammonium (B1175870) chloride (NH₄Cl) has been found to significantly increase the product yield in the modified process. researchgate.netresearchgate.net

Table 2: Advantages of Continuous Flow Reactor in Synthesis Based on findings for the analogous p-isomer synthesis.

| Feature | Advantage in Green Synthesis | Reference |

|---|---|---|

| Efficient Heat Transfer | Prevents overheating and side-product formation; improves safety by controlling exotherms. | patsnap.comgoogle.com |

| Precise Temperature Control | Allows for multi-stage temperature profiles (e.g., dual-temperature zones) to optimize each reaction step, increasing yield and selectivity. | google.com |

| Efficient Mass Transfer | Ensures rapid and homogenous mixing of reactants, leading to faster reactions and better resource utilization. | patsnap.com |

| Reduced Reagent Excess | Minimizes the need for a large excess of reagents like chlorosulfonic acid, reducing waste and pollution. | google.com |

| Intrinsic Safety | Small reaction volumes at any given time reduce the risks associated with highly exothermic reactions. | patsnap.com |

Reaction Chemistry and Mechanistic Investigations of 2 Acetamidobenzene 1 Sulfonyl Chloride

Electrophilic and Nucleophilic Reaction Pathways

The core reactivity of 2-Acetamidobenzene-1-sulfonyl chloride stems from the electrophilic nature of the sulfur atom within the sulfonyl chloride group. evitachem.com This electrophilicity is due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom bonded to the sulfur. Consequently, the principal reaction pathway for this compound involves nucleophilic attack at this electron-deficient sulfur center. evitachem.com

The most common reactions are nucleophilic substitution, where a nucleophile, such as an amine, attacks the sulfur atom, leading to the displacement of the chloride ion. evitachem.com This process is fundamental to the synthesis of sulfonamides. While the benzene (B151609) ring itself can participate in electrophilic aromatic substitution reactions, the primary utility of this compound is as an electrophile in substitution reactions at the sulfonyl group. Another significant reaction is hydrolysis, where in the presence of water, the compound converts to p-acetamidobenzenesulfonic acid. evitachem.com

Synthesis of Sulfonamide Derivatives

The reaction of this compound with various amines is the most prominent and synthetically useful transformation it undergoes, leading to the formation of a diverse family of sulfonamide derivatives. evitachem.comijpsjournal.com This reaction, often termed aminolysis, is a cornerstone in the preparation of sulfa drugs and other biologically active molecules. ijpsjournal.comeurjchem.com

Aminolysis Reactions with Primary Amines

The reaction of this compound with primary amines is a well-established method for producing N-substituted sulfonamides. researchgate.net The primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. evitachem.com This reaction proceeds readily and is a common strategy in medicinal chemistry. For example, its reaction with ammonia (B1221849) is a key step in the synthesis of sulfanilamide. youtube.comwisc.edu The resulting primary sulfonamide contains an acidic proton on the nitrogen, rendering it soluble in alkaline solutions. shaalaa.comlibretexts.org

Reactions with Secondary and Heteroaryl Amines

This compound also reacts efficiently with secondary amines to yield N,N-disubstituted sulfonamides. ijpsjournal.comcbijournal.com Similar to primary amines, the secondary amine's nitrogen atom attacks the sulfonyl sulfur, displacing the chloride. However, the resulting sulfonamide lacks an acidic proton on the nitrogen and is therefore insoluble in alkali. shaalaa.com

Reactions with heteroaryl amines, such as those containing pyridine (B92270) or thiazole (B1198619) rings, are also of significant interest for generating compounds with potential pharmaceutical applications. researchgate.netvaia.com For instance, reacting this compound with 2-aminopyridine (B139424) or 2-aminothiazole, followed by deacetylation, yields sulfapyridine (B1682706) and sulfathiazole, respectively. vaia.com

Table 1: Examples of Sulfonamide Synthesis from this compound

| Nucleophile (Amine) | Product Class | Reaction Conditions | Reference |

|---|---|---|---|

| Ammonia (aqueous) | Primary Sulfonamide | Heat in water | ijpsjournal.comwisc.edualrasheedcol.edu.iq |

| Primary Alkylamines | N-Alkyl Sulfonamide | Base (e.g., Pyridine) | researchgate.netlibretexts.org |

| Secondary Alkylamines | N,N-Dialkyl Sulfonamide | Base (e.g., Pyridine) | libretexts.orgresearchgate.net |

| Thiazol-2-amine | N-Heteroaryl Sulfonamide | Base, then acid hydrolysis | vaia.com |

| Pyridine-2-amine | N-Heteroaryl Sulfonamide | Base, then acid hydrolysis | vaia.com |

Influence of Acid Acceptors and Catalysts on Sulfonamide Synthesis

The aminolysis of this compound generates one equivalent of hydrochloric acid (HCl) for each equivalent of sulfonamide formed. evitachem.com This acidic byproduct can protonate the starting amine, converting it into its non-nucleophilic ammonium (B1175870) salt and halting the reaction. To prevent this, an acid acceptor, or base, is typically included in the reaction mixture. ijpsjournal.com

Commonly used bases include organic amines like pyridine or triethylamine, or inorganic bases such as sodium carbonate. evitachem.comeurjchem.com Pyridine is a particularly common choice as it can serve as both a solvent and an acid scavenger. eurjchem.com The base neutralizes the HCl as it is formed, ensuring a continuous supply of the free amine nucleophile to complete the reaction. libretexts.org In some protocols, an excess of the amine reactant itself can serve as the acid acceptor. youtube.com

Formation of Sulfones and Related Organosulfur Compounds

While less common than sulfonamide formation, the sulfonyl chloride group can be utilized to form sulfones. One of the classic methods for forming diaryl sulfones is the Friedel-Crafts sulfonylation reaction. In this type of reaction, an arenesulfonyl chloride like this compound can react with an electron-rich aromatic compound in the presence of a Lewis acid catalyst. However, a significant byproduct of reactions between benzene and excess chlorosulfonic acid is diphenyl sulfone, indicating the potential for sulfone formation under the right conditions. orgsyn.org Alternative methods for synthesizing sulfones from sulfonyl chlorides involve reactions with organometallic reagents.

Hydrolytic Stability and Decomposition Pathways

The hydrolytic stability of this compound is a critical consideration for its handling, storage, and reaction conditions. Like most arenesulfonyl chlorides, it is susceptible to hydrolysis, a reaction in which the compound reacts with water to decompose. The primary decomposition product upon hydrolysis is the corresponding sulfonic acid, in this case, 2-acetamidobenzenesulfonic acid. evitachem.com

The rate of hydrolysis is influenced by several factors, including temperature, pH, and the solvent system. The crude, unpurified form of the isomeric p-acetaminobenzenesulfonyl chloride is noted to be unstable, especially when heated in the presence of water, and does not store well. orgsyn.org However, after purification by crystallization, it can be kept indefinitely. orgsyn.org This suggests that impurities in the crude material may catalyze decomposition.

Kinetic studies on the hydrolysis of 4-acetamidobenzenesulfonyl chloride in water-2-propanol mixtures indicate that the reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. researchgate.netnih.gov The process can be catalyzed by water molecules acting as bifunctional catalysts. researchgate.net The hydrolysis reaction follows pseudo-first-order kinetics when water is in large excess. researchgate.net

The reaction can occur via two main pathways: a neutral solvolysis reaction with water acting as the nucleophile and an alkaline hydrolysis reaction where the hydroxide (B78521) ion is the nucleophile. rsc.org The alkaline hydrolysis is typically much faster than the neutral hydrolysis. The mechanism for the solvolysis of arenesulfonyl chlorides is generally considered to be a concerted Sₙ2 process. nih.gov In neutral solvolysis, bond-making and bond-breaking are thought to be comparable in the transition state, whereas in alkaline hydrolysis, bond-formation is believed to be more advanced. rsc.org

Table 3: Activation Parameters for the Hydrolysis of 4-Acetamidobenzenesulfonyl Chloride in Aqueous i-PrOH

| Mole Fraction i-PrOH (x₂) | Activation Enthalpy (ΔH‡, kJ/mol) | Activation Entropy (ΔS‡, J/(mol·K)) | Reference |

| 0.00 | 70.3 | -44 | researchgate.net |

| 0.01 | 80.8 | -13 | researchgate.net |

| 0.02 | 83.3 | -6 | researchgate.net |

| 0.03 | 81.6 | -12 | researchgate.net |

| 0.04 | 79.1 | -21 | researchgate.net |

| 0.06 | 74.5 | -36 | researchgate.net |

| 0.10 | 69.9 | -53 | researchgate.net |

Data represents the para-isomer, 4-acetamidobenzenesulfonyl chloride, as a model for the hydrolysis behavior of this class of compounds.

Derivatization Strategies and Advanced Applications in Organic Synthesis Using 2 Acetamidobenzene 1 Sulfonyl Chloride

Construction of Diverse Sulfonamide Chemical Libraries

4-Acetamidobenzene-1-sulfonyl chloride is a cornerstone reagent for the construction of diverse sulfonamide libraries. Its utility stems from the high reactivity of the sulfonyl chloride group (-SO₂Cl) toward nucleophilic attack by primary and secondary amines. evitachem.comnih.gov This reaction, known as sulfonylation, forms a stable sulfonamide bond (-SO₂-N-). nih.govnih.gov The general method involves reacting 4-acetamidobenzene-1-sulfonyl chloride with a desired amine, often in the presence of a base like pyridine (B92270) or sodium carbonate to neutralize the hydrochloric acid byproduct. nih.govscholarsresearchlibrary.com

The reaction conditions are typically mild, proceeding at room temperature in solvents like dichloromethane (B109758), which allows for a broad range of functional groups to be tolerated on the amine substrate. nih.gov This compatibility is crucial for combinatorial chemistry and the generation of large libraries of structurally varied sulfonamides for screening purposes. Researchers have synthesized extensive libraries by reacting the sulfonyl chloride with a wide array of amines, including those with aliphatic, cyclic, and aromatic substituents. nih.gov The resulting N-acetyl group on the phenyl ring can be retained or subsequently hydrolyzed under acidic conditions to yield the corresponding 4-aminobenzenesulfonamides, which are themselves a critical class of compounds. scholarsresearchlibrary.com

One study detailed the synthesis of sixteen different sulfonamides by reacting 4-acetamidobenzenesulfonyl chloride with various amines in dichloromethane with sodium carbonate as the base. nih.gov The yields for these reactions were consistently good, ranging from 66% to 86%, demonstrating the reliability of this method for library construction. nih.gov

Table 1: Synthesis of a Sulfonamide Library from 4-Acetamidobenzene-1-sulfonyl chloride and Various Amines

| Entry | Amine Substrate | Resulting Sulfonamide | Yield (%) |

| 1 | 2-(Aminomethyl)pyridine | N-(4-(N-(pyridin-2-ylmethyl)sulfamoyl)phenyl)acetamide | 82 |

| 2 | 3-(Aminomethyl)pyridine | N-(4-(N-(pyridin-3-ylmethyl)sulfamoyl)phenyl)acetamide | 81 |

| 3 | 2-(2-Aminoethyl)pyridine | N-(4-(N-(2-(pyridin-2-yl)ethyl)sulfamoyl)phenyl)acetamide | 86 |

| 4 | (Tetrahydrofuran-2-yl)methanamine | N-(4-(N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)phenyl)acetamide | 79 |

| 5 | Morpholine | N-(4-(morpholinosulfonyl)phenyl)acetamide | 77 |

| 6 | Piperazine (2:1 ratio) | 1,4-bis(4-acetamidophenylsulfonyl)piperazine | 73 |

Data sourced from P. Tuntiwachwuttikul, et al., 2018. nih.gov

Incorporation into Heterocyclic Scaffolds (e.g., Thiophenes, Triazoles, Chromenes, Indoles)

A key derivatization strategy involves incorporating the 4-acetamidobenzenesulfonyl moiety into various heterocyclic scaffolds, which are privileged structures in medicinal chemistry.

Chromenes: Hybrid molecules containing both chromene and sulfonamide motifs have been synthesized. In one green chemistry approach, various amino-chromene derivatives were reacted with 4-acetamidobenzenesulfonyl chloride under solvent-free grinding conditions with sodium bicarbonate as a base. nih.gov This method produced novel chromene-sulfonamide hybrids in high yields (70-90%). nih.gov In other work, 4-oxo-4H-chromene-2-carboxylic acids were coupled with sulfonamides to create inhibitors for carbonic anhydrase. nih.gov A library of chromene-azo-sulfonamide hybrids was also developed by coupling diazotized 4-aminobenzene sulfonamides with resorcinol (B1680541) and subsequently reacting with α-cyanoacrylates, demonstrating a multi-component approach to complex heterocyclic systems. mdpi.com

Triazoles: While direct reaction to form a C-N bond is common, 4-acetamidobenzene-1-sulfonyl chloride is also a precursor for synthesizing 1-sulfonyl-1,2,3-triazoles. This is achieved by first converting the sulfonyl chloride to the corresponding sulfonyl azide (B81097) (R-SO₂N₃). This azide can then undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry" reaction, with various alkynes. nih.govnih.gov This powerful and efficient method allows for the modular construction of highly functionalized triazole rings attached to the sulfonamide core. nih.gov

Indoles: The indole (B1671886) scaffold has been successfully functionalized with sulfonamide groups. One synthetic route involves a multi-step process where substituted isatin (B1672199) (indoline-2,3-dione) is first reacted with hydrazine (B178648) hydrate (B1144303) to form an intermediate. nih.gov This intermediate is then treated with a substituted benzenesulfonyl chloride, such as 4-acetamidobenzene-1-sulfonyl chloride, to yield the final indoline-based benzene (B151609) sulfonamide derivatives. nih.gov

Thiophenes: The reactivity of sulfonyl chlorides with amino-functionalized thiophenes allows for the synthesis of thienylsulfonamides. While specific examples starting from 4-acetamidobenzene-1-sulfonyl chloride are part of broader library syntheses, the fundamental reaction chemistry is well-established. For instance, the kinetics of reactions between 2-thiophenesulfonyl chloride and various anilines have been studied, illustrating the core sulfonylation reaction that enables the coupling of these two important heterocyclic and functional group classes. sigmaaldrich.com

Development of Hybrid Molecular Architectures

The concept of molecular hybridization involves combining two or more distinct pharmacophores into a single molecule to create a new chemical entity with potentially enhanced or synergistic biological activities. 4-Acetamidobenzene-1-sulfonyl chloride is an ideal reagent for this purpose, serving as a linker or one of the key building blocks in creating these complex structures.

The chromene-sulfonamide and indole-sulfonamide compounds described previously are prime examples of hybrid architectures. nih.govmdpi.comnih.gov In these molecules, the biologically relevant chromene or indole scaffold is covalently linked to the well-known sulfonamide pharmacophore.

Another sophisticated example is the synthesis of sulfonamide-amino acid ester conjugates. scholarsresearchlibrary.com In this work, 4-acetamidobenzene-1-sulfonyl chloride was first reacted with heterocyclic amines like 4-aminopyrimidine-2-one. The resulting sulfonamide was then deacetylated to reveal the free amine (a sulfa drug analog). This amine was subsequently coupled to phenylalanine or proline methyl esters via a succinamide (B89737) spacer. scholarsresearchlibrary.com This strategy creates a multi-component hybrid molecule incorporating a sulfonamide, a heterocyclic base, an amino acid, and a linker, demonstrating the versatility of the initial building block in complex multi-step syntheses.

Regioselective Functionalization and Stereochemical Control

Regioselective Functionalization: Regioselectivity, or the control of reaction site, is a critical aspect of synthesis. The synthesis of 4-acetamidobenzene-1-sulfonyl chloride itself is a classic example of regiocontrol in electrophilic aromatic substitution. The acetamido group (-NHCOCH₃) is an ortho-, para-director, and due to steric hindrance from the bulky directing group, the incoming chlorosulfonyl group is added almost exclusively at the para position of the benzene ring. orgsyn.org More advanced methods using continuous flow microchannel reactors have further optimized this selectivity, preventing the formation of ortho-sulfonated byproducts by precisely controlling temperature and reaction time. google.com When reacting the sulfonyl chloride with a molecule containing multiple nucleophilic sites (e.g., different amine groups), regioselectivity is governed by the relative nucleophilicity and steric accessibility of each site.

Stereochemical Control: 4-Acetamidobenzene-1-sulfonyl chloride is an achiral molecule. Therefore, stereochemical control in its reactions typically involves its use with a chiral substrate. When the sulfonyl chloride is reacted with a single enantiomer of a chiral amine, the stereochemistry of the amine is generally preserved, leading to the formation of a diastereomerically pure sulfonamide product. This approach is fundamental in asymmetric synthesis, where the chirality of a starting material is transferred to the product. For example, the reaction of 4-acetamidobenzene-1-sulfonyl chloride with an enantiopure amino acid ester would yield a single diastereomer, a common strategy in the development of chiral drugs and probes. While specific high-impact studies focusing on stereocontrol with this exact reagent are embedded within larger synthetic campaigns, the principle is a cornerstone of modern organic synthesis. nih.gov

Role as a Versatile Synthon for Complex Chemical Structures

In retrosynthetic analysis, a synthon is a conceptual unit used to plan a synthesis. 4-Acetamidobenzene-1-sulfonyl chloride serves as a robust and versatile synthon for the p-aminophenylsulfonyl moiety, a key structural feature of all sulfa drugs. The acetyl group (-COCH₃) functions as an effective protecting group for the aniline (B41778) nitrogen. scholarsresearchlibrary.com

This protection strategy is crucial:

It prevents the free amine from reacting with the chlorosulfonic acid during the initial synthesis of the reagent.

It deactivates the ring sufficiently to prevent polysulfonation while still allowing for high para selectivity. orgsyn.org

In subsequent reactions, it allows the highly reactive sulfonyl chloride to react with a chosen nucleophile without interference from the aromatic amine.

Once the desired sulfonamide linkage is formed, the acetyl group can be easily removed by acid- or base-catalyzed hydrolysis to unmask the primary aromatic amine (-NH₂), yielding the final 4-aminobenzenesulfonamide derivative. scholarsresearchlibrary.com This "protect-react-deprotect" sequence makes 4-acetamidobenzene-1-sulfonyl chloride an invaluable tool for the multi-step synthesis of complex pharmaceuticals and functional molecules where a primary aniline is required in the final structure.

Applications in Reagent Design for Sulfur Chemistry

Beyond its direct use in forming sulfonamides, 4-acetamidobenzene-1-sulfonyl chloride is a starting material for designing other specialized reagents for sulfur chemistry. Its transformations expand its utility into different classes of reactions.

A primary application is its conversion to 4-acetamidobenzenesulfonyl azide . This is typically achieved by reacting the sulfonyl chloride with sodium azide. The resulting sulfonyl azide is a key reagent for:

Cycloaddition Reactions: As mentioned, it is the azide component in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. nih.govnih.gov

Nitrene Transfer Reactions: Sulfonyl azides can serve as precursors to nitrenes upon heating or photolysis, which can undergo various insertion and addition reactions.

Additionally, sulfonyl chlorides can be reduced to form sulfinate salts. For example, reaction with a reducing agent like sodium sulfite (B76179) converts 4-acetamidobenzene-1-sulfonyl chloride into sodium 4-acetamidobenzenesulfinate (CH₃C(O)NHC₆H₄SO₂Na). wikipedia.org These sulfinate salts are versatile intermediates in their own right, used in reactions like the synthesis of sulfones.

Advanced Spectroscopic and Chromatographic Characterization of 2 Acetamidobenzene 1 Sulfonyl Chloride and Its Synthetic Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and configuration of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

¹H NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. For 2-acetamidobenzene-1-sulfonyl chloride and its synthetic products, such as N-substituted 2-acetamidobenzenesulfonamides, ¹H NMR spectra reveal characteristic signals for different proton environments.

The spectrum of a typical 2-acetamidobenzenesulfonamide derivative will show distinct signals corresponding to the aromatic protons, the amide N-H proton, and the protons of the acetyl methyl group. The aromatic protons typically appear as a complex multiplet in the range of 7.5-8.5 ppm. The amide proton (NHCO) usually presents as a singlet at a downfield chemical shift, often above 10 ppm, particularly in a solvent like DMSO-d₆ which forms hydrogen bonds. nih.govrsc.orgnih.gov The methyl protons of the acetamido group (CH₃CO) characteristically appear as a sharp singlet around 2.0-2.2 ppm. nih.govrsc.org Protons on substituents attached to the sulfonamide nitrogen will have their own unique signals; for instance, protons on an alkyl group adjacent to the nitrogen (CH₂N) are typically observed between 3.0 and 3.5 ppm. nih.gov The solvent can significantly influence the chemical shifts, especially for labile protons like N-H. nih.gov

Table 1: Representative ¹H NMR Spectral Data for 2-Acetamidobenzenesulfonamide Derivatives Data presented is for derivatives of the parent compound as found in the literature.

| Compound Structure | Solvent | Aromatic Protons (ppm) | NHCO (ppm) | CH₃CO (ppm) | Other Signals (ppm) | Reference |

|---|---|---|---|---|---|---|

| N-(4-(N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)phenyl)acetamide* | DMSO-d₆ | 7.69-7.73 (m, 4H) | 10.31 (s, 1H) | 2.06 (s, 3H) | 7.56 (t, 1H, NHSO₂), 3.47-3.81 (m, 3H, CH₂O, CHO), 2.72 (t, 2H, CH₂N), 1.40-1.88 (m, 4H, 2xCH₂) | nih.gov |

| N-(4-(N-(2-(pyridin-2-yl)ethyl)sulfamoyl)phenyl)acetamide* | DMSO-d₆ | 7.62-7.77 (m, 5H) | 10.31 (s, 1H) | 2.07 (s, 3H) | 8.42 (d, 1H, PyH), 7.58 (t, 1H, NHSO₂), 7.15-7.22 (m, 2H, PyH), 3.06 (q, 2H, CH₂N), 2.81 (t, 2H, CH₂Py) | nih.gov |

Note: Data for the para-isomer (4-acetamido) is shown as a representative example of this class of compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

Complementing ¹H NMR, ¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for a complete carbon framework assignment.

In this compound and its sulfonamide products, the carbonyl carbon of the acetamido group is readily identified by its signal in the downfield region of the spectrum, typically between 168 and 171 ppm. nih.govrsc.orgresearchgate.net The carbon atom of the methyl group appears at the opposite end of the spectrum, in the upfield region around 24-25 ppm. nih.govrsc.org Aromatic carbons produce a cluster of signals in the intermediate range of approximately 115 to 145 ppm. The specific chemical shifts of these aromatic carbons are influenced by the electronic effects of the acetamido and sulfonyl chloride (or sulfonamide) substituents.

Table 2: Representative ¹³C NMR Spectral Data for 2-Acetamidobenzenesulfonamide Derivatives Data presented is for derivatives of the parent compound as found in the literature.

| Compound Structure | Solvent | C=O (ppm) | Aromatic C (ppm) | CH₃ (ppm) | Other Signals (ppm) | Reference |

|---|---|---|---|---|---|---|

| N-(4-(N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)phenyl)acetamide* | DMSO-d₆ | 169.1 | 118.7, 127.7, 134.5, 142.7 | 24.1 | 77.0 (CHO), 67.3 (CH₂O), 46.6 (CH₂N), 28.5 (CH₂), 25.1 (CH₂) | nih.gov |

| N-(4-(N-(2-(pyridin-2-yl)ethyl)sulfamoyl)phenyl)acetamide* | DMSO-d₆ | 169.5 | 119.2, 122.1, 123.7, 128.1, 134.5, 136.9, 143.1, 149.5, 158.8 | 24.5 | 42.7 (CH₂N), 37.7 (CH₂Py) | nih.gov |

Note: Data for the para-isomer (4-acetamido) is shown as a representative example of this class of compounds.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

For this compound, the IR spectrum provides clear evidence of its key functional groups. The sulfonyl chloride (SO₂Cl) group is characterized by two strong absorption bands corresponding to asymmetric and symmetric stretching vibrations, typically found in the regions of 1370-1410 cm⁻¹ and 1170-1204 cm⁻¹, respectively. acdlabs.comresearchgate.net The acetamido group gives rise to several distinct peaks: a strong absorption from the amide carbonyl (C=O) stretch, known as the Amide I band, appears around 1680-1700 cm⁻¹. nih.govrsc.org The N-H stretching vibration is observed as a sharp peak in the range of 3200-3350 cm⁻¹. nih.govscholarsresearchlibrary.com Additionally, aromatic C=C stretching vibrations can be seen in the 1450-1600 cm⁻¹ region. rsc.org When the sulfonyl chloride is converted to a sulfonamide, the characteristic SO₂ stretching frequencies remain, confirming the retention of this group.

Table 3: Characteristic IR Absorption Frequencies for this compound and its Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Sulfonyl Chloride (SO₂Cl) | Asymmetric Stretch | 1370 - 1410 | acdlabs.comresearchgate.net |

| Sulfonyl Chloride (SO₂Cl) | Symmetric Stretch | 1170 - 1204 | acdlabs.comresearchgate.net |

| Sulfonamide (SO₂NH) | Asymmetric Stretch | 1310 - 1320 | rsc.orgnih.gov |

| Sulfonamide (SO₂NH) | Symmetric Stretch | 1140 - 1155 | rsc.orgnih.gov |

| Amide (C=O) | Stretch (Amide I) | 1670 - 1700 | nih.govrsc.org |

| Amide (N-H) | Stretch | 3170 - 3340 | nih.gov |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. In this method, molecules are ionized and then separated based on their mass-to-charge ratio (m/z).

For this compound (molecular weight: 233.67 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 233. evitachem.com Due to the natural abundance of the ³⁷Cl isotope, a smaller peak at M+2 (m/z 235) would also be present, with an intensity approximately one-third that of the M⁺ peak, which is a characteristic signature for a monochlorinated compound. acdlabs.com

The fragmentation of aromatic sulfonyl chlorides and their resulting sulfonamides is well-studied. A common fragmentation pathway involves the loss of a neutral sulfur dioxide (SO₂) molecule, which corresponds to a loss of 64 mass units. nist.govnih.gov Another typical fragmentation is the cleavage of the sulfur-chlorine bond or the sulfur-nitrogen bond in the case of sulfonamides. For the parent compound, fragmentation could lead to ions corresponding to [M-Cl]⁺ or [M-SO₂Cl]⁺. For sulfonamide derivatives, fragmentation often involves the loss of SO₂ to form an anilide anion or rearrangement pathways. nist.govnih.gov

Chromatographic Techniques for Reaction Monitoring and Purity Assessment

Chromatographic methods are essential for separating components of a mixture, which is critical for monitoring the progress of a chemical reaction and assessing the purity of the final product.

Thin Layer Chromatography (TLC) in Reaction Progress Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor chemical reactions. libretexts.orglookchem.com In the synthesis of sulfonamides from this compound, TLC is used to track the consumption of the starting material and the formation of the desired product.

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate (typically silica (B1680970) gel) at different time intervals. libretexts.org A reference spot of the starting material (this compound) is also applied to the plate for comparison. rochester.edu The plate is then developed in a suitable solvent system, which is chosen to achieve good separation between the reactant and the product. Because the sulfonyl chloride is generally more electrophilic and less polar than the resulting sulfonamide product, the starting material will typically have a higher Retardation factor (R_f) value than the product. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new, lower R_f spot corresponding to the sulfonamide product will appear and intensify. libretexts.orgnih.gov The reaction is considered complete when the starting material spot is no longer visible on the TLC plate. The use of a "co-spot," where the reaction mixture and starting material are spotted in the same lane, helps to unambiguously identify the reactant's position, especially if the R_f values are close. libretexts.orgrochester.edu

Advanced Liquid Chromatography Techniques in Product Analysis

The synthesis of various bioactive molecules and chemical intermediates from this compound necessitates robust analytical methodologies for product monitoring, purification, and quality control. Advanced liquid chromatography techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are indispensable tools for the analysis of the resulting synthetic products, which are often complex sulfonamide derivatives. These methods offer high resolution, sensitivity, and specificity for separating and quantifying target compounds within intricate matrices.

High-Performance Liquid Chromatography (HPLC) remains a cornerstone for the analysis of sulfonamide products. A typical HPLC system is employed for the simultaneous determination of multiple sulfonamides, utilizing gradient elution with a mobile phase commonly consisting of acetonitrile (B52724) and water containing an acid modifier like formic acid to ensure sharp peak shapes. researchgate.net Detection is frequently performed using a UV detector, as the aromatic rings in sulfonamides provide strong chromophores. researchgate.netrsc.org For instance, a method developed for the simultaneous determination of eleven sulfonamides demonstrated excellent linearity and precision, confirming its suitability for monitoring environmental fate and biodegradation. researchgate.net

The complexity of reaction mixtures often requires efficient sample preparation to remove interfering substances. Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and preconcentration of sulfonamides from various sample matrices prior to HPLC analysis. rsc.orgresearchgate.net The choice of SPE sorbent and elution solvents is critical for achieving high recovery rates. rsc.org

In many cases, the synthetic products derived from this compound may be chiral. The separation of enantiomers is crucial as they can exhibit different biological activities. Chiral HPLC, using specialized chiral stationary phases (CSPs) such as those based on polysaccharides (e.g., amylose (B160209) and cellulose (B213188) derivatives), is the primary technique for resolving these stereoisomers. researchgate.netnih.gov The choice of mobile phase, often a mixture of alkanes and alcohols in normal-phase mode or acetonitrile/methanol with buffers in reversed-phase or polar-organic mode, is optimized to maximize enantioselectivity. researchgate.netsigmaaldrich.com Supercritical Fluid Chromatography (SFC), which uses supercritical CO2 as the main mobile phase component, has emerged as a powerful alternative to HPLC for chiral separations, often providing higher resolution in shorter analysis times. researchgate.netnih.gov

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC. UPLC systems utilize columns packed with sub-2 µm particles, which operate at higher pressures to achieve faster separations, greater resolution, and increased sensitivity. nih.gov This is particularly advantageous for complex reaction monitoring and for detecting trace-level impurities.

The coupling of HPLC and UPLC with tandem mass spectrometry (MS/MS) provides an exceptionally powerful analytical platform (LC-MS/MS). nih.govnih.govnih.gov This hyphenated technique combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of mass spectrometry, allowing for definitive identification and quantification of analytes, even at ultra-trace levels. nih.gov For example, a UPLC-MS/MS method was developed to determine a potential genotoxic impurity containing an acyl chloride moiety, achieving a limit of quantification (LOQ) of 0.02 ppm. nih.gov Similarly, a validated UPLC-MS/MS method for a phosphodiesterase inhibitor and its metabolite in human plasma demonstrated quantification from 1 to 200 ng/mL. nih.gov LC-MS/MS is also the method of choice for analyzing chiral sulfonated metabolites in biological samples. nih.gov

The tables below summarize typical parameters and research findings from various advanced liquid chromatography studies relevant to the analysis of sulfonamides and related compounds.

Table 1: HPLC-UV Method Parameters for Sulfonamide Analysis

| Parameter | Sulfonamide Mix 1 mtc-usa.com | Sulfonamide Mix 2 researchgate.net |

| Column | Cogent RP Phenyl Hexyl™, 5µm | Not Specified |

| Mobile Phase | 75:25 DI Water (0.1% Formic Acid) / Acetonitrile | Acetonitrile and water (0.1% formic acid) |

| Flow Rate | 1.0 mL/min | Not Specified |

| Detection | UV @ 270nm | UV |

| Analytes | Sulfapyridine (B1682706), Sulfamerazine, Sulfamethoxazole, Sulfadoxine | Sulfanilamide, Sulfaguanidine, Sulfadiazine, etc. (11 total) |

Table 2: Performance Data of Validated LC Methods for Product Analysis

| Method | HPLC-FLD nih.gov | SPE-HPLC-UV rsc.org | UPLC-MS/MS nih.gov | UPLC-MS/MS nih.gov |

| Analytes | 5 Sulfonamides | 10 Sulfonamides | Acyl Chloride Impurity | E6005 & Metabolite |

| Matrix | Feed | Seawater | Drug Substance | Human Plasma |

| Linearity (R²) | Not Specified | > 0.995 | Not Specified | Not Specified |

| Recovery (%) | 79.3–114.0 | 76.7–115.4 | Not Specified | Within acceptance criteria |

| LOD | 34.5–79.5 µg/kg | 167 µg/L | 0.014 ppm | Not Specified |

| LOQ | 41.3–89.9 µg/kg | 557 µg/L | 0.02 ppm | 1 ng/mL |

| Precision (RSD%) | 2.7–9.1 (Repeatability) | < 5% | Not Specified | Within acceptance criteria |

Theoretical and Computational Chemistry Studies on 2 Acetamidobenzene 1 Sulfonyl Chloride

Molecular Modeling and Electronic Structure Calculations

Molecular modeling and electronic structure calculations are fundamental to modern chemical research, offering deep insights into the behavior of chemical compounds. For 2-acetamidobenzene-1-sulfonyl chloride, these computational techniques can elucidate its three-dimensional structure, electron distribution, and the energetic landscapes of its chemical transformations.

Quantum chemical calculations are instrumental in mapping out the pathways of chemical reactions. For this compound, which serves as an important intermediate in the synthesis of various sulfonamides, these investigations can detail the nucleophilic substitution mechanism at the sulfonyl chloride group. evitachem.com The reaction typically involves the attack of a nucleophile, such as an amine, on the sulfur atom, leading to the displacement of the chloride ion. evitachem.com

Theoretical studies can model the transition states and intermediates along the reaction coordinate. For instance, in the synthesis of sulfonamides from this compound, quantum calculations can determine the activation energies required for the reaction to proceed, providing a quantitative measure of the compound's reactivity. evitachem.comgoogle.com These calculations often employ methods like Density Functional Theory (DFT) to provide a balance between computational cost and accuracy. By understanding the electronic effects of the ortho-acetamido group on the sulfonyl chloride moiety, researchers can predict how substitutions on the benzene (B151609) ring or the nucleophile will influence the reaction rate and yield. google.com

The three-dimensional conformation of this compound is crucial for its reactivity and its interactions with other molecules. Conformational analysis involves identifying the stable arrangements of the atoms in the molecule (conformers) and the energy barriers between them. The rotational freedom around the C-S and C-N bonds allows the acetamido and sulfonyl chloride groups to adopt various spatial orientations.

Computational methods can systematically explore the potential energy surface of the molecule to find the most stable conformers. These studies also shed light on the nature and strength of intermolecular interactions, such as hydrogen bonds and van der Waals forces, which govern the molecule's physical properties in the solid state and in solution. nih.gov For instance, the acetamido group can act as a hydrogen bond donor (N-H) and acceptor (C=O), while the sulfonyl group's oxygen atoms are potent hydrogen bond acceptors. nih.gov Understanding these interactions is key to predicting crystal packing and solubility.

Quantitative Structure-Activity Relationship (QSAR) Studies on Derived Chemical Series

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design and materials science. These studies aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physical properties.

While specific QSAR studies on a series derived directly from this compound are not extensively documented in the provided results, the methodology has been widely applied to other sulfonamide derivatives. researchgate.netnih.govnih.gov These studies serve as a blueprint for how such models could be developed. A typical QSAR study involves:

Data Set Assembly : A series of molecules derived from this compound would be synthesized, and their relevant properties (e.g., antioxidant activity, enzyme inhibition) measured. nih.govnih.gov

Descriptor Calculation : For each molecule, a set of numerical parameters, known as molecular descriptors, are calculated. These can include constitutional, topological, geometric, and electronic descriptors. researchgate.net

Model Building : Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates the descriptors with the observed activity. researchgate.netresearchgate.net

Model Validation : The predictive power of the QSAR model is rigorously tested using techniques like cross-validation and external validation to ensure its reliability. nih.gov

A study on acetamidosulfonamide derivatives demonstrated the development of a QSAR model using MLR, which yielded a high correlation coefficient for predicting antioxidant activity. researchgate.netnih.gov

| Statistical Parameter | Value for RSA Activity Model | Value for SOD Activity Model |

| Q²LOO-CV | 0.9708 | 0.8753 |

| RMSELOO-CV | 0.5105 | 1.3571 |

| This interactive table presents statistical results from a predictive QSAR model for antioxidant activities in a series of acetamidosulfonamide derivatives, as reported in a study. researchgate.net |

In silico methods, including QSAR and molecular docking, allow for the exploration of how changes in a molecule's structure affect its properties without the need for laboratory synthesis. jptcp.com For a series of compounds derived from this compound, these studies could reveal key structural features that govern a particular activity. jptcp.com For example, QSAR models can identify which descriptors have the most significant impact on the desired property. researchgate.net Descriptors related to the electronic nature (e.g., Hammett parameters), steric bulk (e.g., molar refractivity), or lipophilicity (e.g., logP) of different substituents on the parent molecule can be analyzed. researchgate.net

Molecular docking simulations could further complement these findings by visualizing how the derivatives interact with a biological target, such as an enzyme's active site. jptcp.com This provides a structural basis for the observed activity trends and can guide the rational design of new, more potent compounds. nih.gov

Prediction of Chemical Properties and Reactivity Descriptors

Computational tools can predict a wide range of physicochemical properties and reactivity descriptors for this compound. These predicted values are valuable for assessing the compound's behavior in various chemical and biological systems. Publicly available databases often provide computed properties for related compounds, such as the para-isomer (4-acetamidobenzenesulfonyl chloride). nih.govchemscene.comchemspider.com

These descriptors are calculated from the molecule's 2D or 3D structure and are used in QSAR models and for general characterization. orientjchem.org

| Property/Descriptor | Description |

| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. evitachem.com |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. chemscene.com |

| Topological Polar Surface Area (TPSA) | The sum of the surfaces of polar atoms in a molecule, which correlates with drug transport properties. chemscene.com |

| Hydrogen Bond Donors | The number of hydrogen atoms attached to electronegative atoms (O, N). chemscene.com |

| Hydrogen Bond Acceptors | The number of electronegative atoms (O, N) with lone pairs. chemscene.com |

| Rotatable Bonds | The number of bonds that allow free rotation, indicating molecular flexibility. chemscene.com |

| This interactive table describes various computationally predicted chemical properties and reactivity descriptors. |

For this compound, these descriptors provide a preliminary assessment of its drug-like characteristics and potential reactivity. For example, a high TPSA might suggest poor cell membrane permeability, while the number of hydrogen bond donors and acceptors indicates its potential for forming intermolecular interactions. chemscene.com

Future Research Directions and Emerging Paradigms in 2 Acetamidobenzene 1 Sulfonyl Chloride Chemistry

Exploration of Novel Catalytic Systems for Sulfonyl Chloride Functionalization

The functionalization of sulfonyl chlorides is a cornerstone of organic synthesis, traditionally relying on stoichiometric reactions. However, the future of this chemistry lies in the development of novel catalytic systems that offer milder reaction conditions, greater functional group tolerance, and enhanced efficiency. For 2-Acetamidobenzene-1-sulfonyl chloride, research is anticipated to focus on several key areas of catalysis.

One promising direction is the application of transition metal catalysis. While palladium-catalyzed cross-coupling reactions have been extensively studied for other aryl halides, their application to the C-S bond forming reactions of this compound remains an area ripe for exploration. Copper-catalyzed amination of aryl chlorides, for instance, has seen significant advancements, with new ligand designs enabling reactions under milder conditions. nih.gov Future work will likely involve adapting these copper-catalyzed systems for the sulfonylation of a wide range of nucleophiles using this compound. Similarly, methods for the copper-catalyzed desulfonylative amination of sulfone derivatives could be conceptually reversed to develop catalytic routes for the synthesis of sulfonamides from this compound. researchgate.net

Photoredox catalysis also presents a frontier for the functionalization of this compound. The ability of photoredox catalysts to generate reactive radical intermediates under mild, visible-light irradiation could enable novel transformations that are inaccessible through traditional thermal methods. Research in this area could lead to the development of new C-C and C-heteroatom bond-forming reactions, expanding the synthetic utility of this sulfonyl chloride.

Furthermore, the development of organocatalysis for the activation of sulfonyl chlorides is a burgeoning field. Chiral organocatalysts could provide a metal-free approach to the enantioselective functionalization of this compound, a key step towards the synthesis of chiral sulfonamides with potential biological activity.

The table below summarizes potential catalytic systems for the functionalization of this compound.

| Catalytic System | Potential Reaction | Advantages |

| Copper-based catalysts | Sulfonylation of amines, alcohols, and other nucleophiles | Mild reaction conditions, broad substrate scope, cost-effective |

| Palladium-based catalysts | Cross-coupling reactions for C-S bond formation | High efficiency, functional group tolerance |

| Photoredox catalysts | Radical-mediated functionalization | Mild conditions, novel reactivity |

| Organocatalysts | Asymmetric functionalization | Metal-free, enantioselectivity |

Development of Asymmetric Synthetic Routes Utilizing this compound

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry and materials science. For derivatives of this compound, the development of asymmetric synthetic routes is a key research objective. This would allow for the creation of chiral sulfonamides and related compounds with potentially enhanced biological activity and specificity.

One major avenue of research is the use of chiral catalysts in reactions involving this compound. As mentioned previously, chiral organocatalysts or transition metal complexes with chiral ligands could be employed to achieve enantioselective sulfonylation of prochiral nucleophiles. The development of new chiral N,N-acetals, for example, has been shown to be achievable with high enantioselectivity using chiral phosphoric acid catalysts. sciencedaily.com Similar strategies could be adapted for the asymmetric synthesis of sulfonamides.

Another approach involves the use of chiral auxiliaries. A chiral amine or alcohol could be reacted with this compound to form a diastereomeric mixture of sulfonamides or sulfonate esters. After separation of the diastereomers, the chiral auxiliary can be cleaved to yield the enantiomerically pure product. While effective, this method is often less atom-economical than catalytic approaches.

Furthermore, the development of reactions that create stereocenters at the sulfur atom itself is a challenging but potentially rewarding area of research. The synthesis of chiral N-sulfinyl compounds, such as N-sulfinyl 2,2-disubstituted aziridines, has been achieved with high diastereoselectivity. rsc.org Adapting such methodologies to create chiral sulfonimidamides or related structures from this compound would represent a significant advance.

The table below outlines potential strategies for the asymmetric synthesis of derivatives of this compound.

| Asymmetric Strategy | Description | Key Research Focus |

| Chiral Catalysis | Use of a chiral catalyst to induce enantioselectivity in the reaction of this compound with a nucleophile. | Design of new chiral ligands and organocatalysts. |

| Chiral Auxiliaries | Attachment of a chiral auxiliary to control the stereochemical outcome of a reaction, followed by its removal. | Development of readily available and easily cleavable chiral auxiliaries. |

| Desymmetrization | Enantioselective reaction of a prochiral diol or diamine with this compound. | Discovery of highly selective catalysts for desymmetrization. |

| Kinetic Resolution | Enantioselective reaction of a racemic nucleophile with a sub-stoichiometric amount of this compound. | Development of catalysts that can effectively discriminate between enantiomers. |

Integration into Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of efficiency and molecular diversity. nih.gov Similarly, cascade reactions, which involve two or more sequential transformations in a one-pot process, can rapidly build molecular complexity. baranlab.org The integration of this compound into these powerful synthetic strategies is a promising area for future research.

In the context of MCRs, this compound can serve as a key building block. For example, it could be incorporated into Ugi or Passerini-type reactions to generate complex sulfonamide-containing scaffolds. The development of novel MCRs that utilize sulfonyl chlorides as one of the components would significantly expand the accessible chemical space for drug discovery. nih.gov

Cascade reactions involving this compound could be designed to achieve the rapid synthesis of complex heterocyclic systems. For instance, an initial sulfonylation reaction could trigger a subsequent intramolecular cyclization, leading to the formation of a new ring system. The design of such cascade sequences requires a deep understanding of the reactivity of the intermediates and careful control of the reaction conditions.

The development of catalytic MCRs and cascade reactions involving this compound is a particularly attractive goal. The use of a catalyst could not only improve the efficiency and selectivity of these reactions but also enable the development of asymmetric variants.

The table below provides hypothetical examples of the integration of this compound into MCRs and cascade reactions.

| Reaction Type | Hypothetical Example | Potential Products |

| Multicomponent Reaction (Ugi-type) | This compound, an aldehyde, an amine, and an isocyanide | Complex peptidomimetic structures containing a sulfonamide moiety |